molecular formula C18H14BrNO B4997938 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- CAS No. 6638-96-6

1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro-

Cat. No.: B4997938
CAS No.: 6638-96-6
M. Wt: 340.2 g/mol
InChI Key: YKGNBGUROQRSLP-UHFFFAOYSA-N
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Description

1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a bromophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- can be achieved through a one-pot multi-component condensation reaction. This involves the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. Pyridinium-based functionalized ionic liquids have been used as novel catalysts for this synthesis, providing good to excellent yields ranging from 76% to 91% within 60 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable development are often applied. This includes catalyst-free reactions and the use of naturally abundant resources. For instance, visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines has been reported for the synthesis of similar oxazine compounds .

Chemical Reactions Analysis

Types of Reactions

1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized oxazines, reduced dihydro derivatives, and substituted oxazine compounds.

Mechanism of Action

The mechanism of action of 1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- involves its interaction with various molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- is unique due to its bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c19-14-6-8-15(9-7-14)20-11-17-16-4-2-1-3-13(16)5-10-18(17)21-12-20/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGNBGUROQRSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286984
Record name 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-96-6
Record name NSC48482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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